1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol
Description
Contextualization within the Broader Field of Pyrazole (B372694) Chemistry
The study of 1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol is deeply rooted in the extensive and continually evolving field of pyrazole chemistry. Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, have long captured the attention of chemists due to their versatile synthesis and wide-ranging applications.
Historical Development and Evolution of Pyrazole Research
The history of pyrazole chemistry dates back to the 19th century, with the first synthesis of the parent pyrazole ring. Early research primarily focused on understanding the fundamental reactivity and properties of this novel heterocyclic system. Over the decades, the field has witnessed significant expansion, driven by the discovery of new synthetic methodologies and the identification of pyrazole derivatives with valuable biological activities. The development of pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) in the mid-20th century marked a pivotal moment, showcasing the therapeutic potential of this chemical scaffold and spurring further investigation into its medicinal applications.
Contemporary Significance of Pyrazole Derivatives as Versatile Chemical Scaffolds
In modern chemical research, pyrazole derivatives are recognized as privileged structures, meaning they are molecular frameworks that are frequently found in biologically active compounds. nih.gov Their significance stems from their ability to serve as versatile scaffolds for the design and synthesis of molecules with a wide array of functions. nih.gov The pyrazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired chemical or biological effects. This adaptability has led to the development of pyrazole-containing compounds with applications in medicine, agriculture, and materials science. nih.gov Pyrazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govnih.govnih.govresearchgate.net
Rationale for Investigating "this compound"
The specific structural attributes of this compound provide a compelling rationale for its investigation. The combination of different functional groups on the pyrazole core suggests a unique interplay of electronic and steric effects that could lead to interesting chemical reactivity and biological activity.
Structural Features and Electronic Properties Influencing Research Potential
The key structural features of this compound are the 4-nitrophenyl group at the N1 position, the propyl group at the C3 position, and the hydroxyl group at the C5 position of the pyrazole ring. The 4-nitrophenyl group is a strong electron-withdrawing group, which can significantly influence the electron density distribution within the pyrazole ring. This electronic perturbation can affect the acidity of the hydroxyl group and the reactivity of the pyrazole core towards electrophilic and nucleophilic reagents. The propyl group, being an alkyl substituent, provides a region of non-polarity and can influence the molecule's solubility and steric interactions with biological targets. The hydroxyl group at the C5 position introduces the potential for hydrogen bonding and can also participate in various chemical transformations. The tautomeric nature of 5-hydroxypyrazoles, existing in equilibrium with their pyrazolone (B3327878) forms, further adds to the chemical complexity and potential for diverse reactivity. nih.gov
Table 1: Key Structural Features and Their Potential Influence
| Structural Feature | Position | Potential Influence |
| 4-Nitrophenyl Group | N1 | Electron-withdrawing, influences ring electronics and reactivity. |
| Propyl Group | C3 | Non-polar, affects solubility and steric interactions. |
| Hydroxyl Group | C5 | Potential for hydrogen bonding, site for chemical modification. |
Hypothetical Research Directions Based on Substituted Pyrazole Analogues
Based on the known properties and applications of other substituted pyrazole analogues, several hypothetical research directions for this compound can be envisioned.
Materials Science: Pyrazole derivatives have been investigated for their applications in materials science, including as ligands for metal complexes and as components of functional dyes. The electronic properties conferred by the nitrophenyl group in this compound might make it a suitable candidate for the development of novel materials with interesting optical or electronic properties. nih.gov
Synthetic Chemistry: The compound itself can serve as a versatile intermediate in organic synthesis. The hydroxyl group can be a handle for further functionalization, and the pyrazole ring can undergo various transformations, leading to the synthesis of more complex heterocyclic systems.
Table 2: Potential Research Areas for this compound
| Research Area | Rationale |
| Antimicrobial Activity | The pyrazole scaffold and nitrophenyl group are present in known antimicrobial agents. nih.govresearchgate.net |
| Anticancer Activity | Many pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines. nih.gov |
| Coordination Chemistry | The nitrogen atoms of the pyrazole ring can coordinate with metal ions to form complexes with potential catalytic or biological applications. |
| Dye Synthesis | The chromophoric nitrophenyl group suggests potential for use in the synthesis of azo dyes or other colored compounds. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-3-9-8-12(16)14(13-9)10-4-6-11(7-5-10)15(17)18/h4-8,13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWIFCRKZAIWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 4 Nitrophenyl 3 Propyl 1h Pyrazol 5 Ol
Classical and Conventional Synthetic Routes to "1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol"
Conventional methods for synthesizing the pyrazole (B372694) core of this compound remain fundamental in organic synthesis. These routes typically involve the construction of the heterocyclic ring from acyclic precursors through well-established condensation reactions.
The most direct and widely employed method for synthesizing 1,3,5-substituted pyrazol-5-ols is the cyclocondensation reaction between a β-ketoester and a hydrazine (B178648) derivative. researchgate.net In the specific synthesis of this compound, the key precursors are ethyl 3-oxohexanoate (B1246410) (a propyl-substituted β-ketoester) and (4-nitrophenyl)hydrazine.
The reaction, often referred to as a variation of the Knorr pyrazole synthesis, proceeds by heating the two components, typically in a protic solvent like ethanol (B145695) or acetic acid. The initial step involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the final pyrazole ring. researchgate.net This method is highly reliable for generating a wide array of pyrazole derivatives. nih.gov
Table 1: Key Reactants in Classical Cyclocondensation
| Reactant | Role | Structure |
|---|---|---|
| Ethyl 3-oxohexanoate | Provides the C3-C4-C5 backbone and the propyl group at C3. | CH3CH2CH2C(=O)CH2C(=O)OCH2CH3 |
This classical approach, while effective, often requires prolonged reaction times and elevated temperatures, which has prompted the development of more advanced synthetic strategies.
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. rsc.org While a direct three-component synthesis of this compound is less common, four-component reactions are frequently used to build more complex structures, such as pyrano[2,3-c]pyrazoles, which use the target pyrazole as an in-situ generated intermediate. rsc.orgnih.gov
In a typical four-component synthesis of a pyrano[2,3-c]pyrazole, the reaction begins with the condensation of a β-ketoester (e.g., ethyl acetoacetate) and a hydrazine (e.g., hydrazine hydrate) to form a pyrazolone (B3327878) intermediate. nih.govbeilstein-journals.org Simultaneously, an aldehyde and an active methylene (B1212753) compound like malononitrile (B47326) undergo a Knoevenagel condensation. beilstein-journals.org These intermediates then combine through a Michael addition followed by cyclization to yield the final product. nih.gov This strategy highlights the utility of pyrazol-5-ols as versatile building blocks in MCRs. researchgate.netmdpi.com
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry emphasizes the development of sustainable and efficient protocols. For pyrazole synthesis, this has led to the adoption of advanced catalytic methods and green chemistry techniques that reduce energy consumption, minimize waste, and often improve yields and reaction times. nih.gov
The introduction of catalysts can significantly enhance the efficiency of pyrazole synthesis. Various catalysts have been employed to facilitate the condensation reaction between β-dicarbonyl compounds and hydrazines.
Lewis Acid Catalysis : Lewis acids such as Yb(PFO)₃ (ytterbium perfluorooctanoate) can activate the enol tautomer of the β-ketoester, facilitating its cyclization with the hydrazone intermediate. nih.gov This approach can lead to higher yields and greater tolerance for a variety of substituents. nih.gov
Nanoparticle Catalysis : Heterogeneous catalysts, including metal oxide nanoparticles like CuO/ZrO₂ and magnetic core-shell nanoparticles (e.g., Fe₃O₄@SiO₂), have been successfully used. beilstein-journals.org These catalysts offer the advantages of high efficiency, stability, and easy separation and recyclability, aligning with green chemistry principles. rsc.org
Biocatalysis : Enzymes are emerging as powerful catalysts in organic synthesis. Immobilized lipases, for instance, have been used in one-pot, multi-component reactions to produce 1,3,5-trisubstituted pyrazoles under mild conditions, showcasing the potential of biocatalysis in creating these heterocyclic structures. nih.gov
Green chemistry principles aim to make chemical processes more environmentally benign. thieme-connect.com For the synthesis of this compound and related compounds, several green techniques have been implemented. rsc.orggsconlinepress.com
Microwave-Assisted Synthesis (MAOS) : Microwave irradiation has become a widely used technique to accelerate organic reactions. dergipark.org.tr By enabling selective dielectric heating, MAOS can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. rsc.orggsconlinepress.com The synthesis of pyrazoles via cyclocondensation is particularly amenable to microwave assistance, often performed in solvents like ethanol or even under solvent-free conditions. rsc.org
Ultrasound-Assisted Synthesis : Sonochemistry, or the use of ultrasound, provides an alternative energy source for chemical reactions. Ultrasonic irradiation enhances mass transfer and can induce the formation of reactive intermediates. nih.gov Catalyst-free, one-pot syntheses of pyrazole derivatives have been successfully carried out in water under ultrasonic irradiation, offering excellent yields in short reaction times. rsc.orgnih.gov
Solvent-Free and Aqueous Media Reactions : Replacing volatile and toxic organic solvents with water or eliminating solvents altogether is a primary goal of green chemistry. thieme-connect.comgsconlinepress.com The synthesis of pyranopyrazoles, which involves the formation of a pyrazole intermediate, has been effectively performed in water, which is an environmentally friendly, safe, and inexpensive medium. rsc.orggsconlinepress.com
Table 2: Comparison of Conventional and Green Synthetic Methods for Pyrazole Synthesis
| Parameter | Conventional Heating | Microwave-Assisted (MAOS) | Ultrasound-Assisted |
|---|---|---|---|
| Energy Source | Thermal Conduction | Microwave Irradiation | Acoustic Cavitation |
| Reaction Time | Hours researchgate.net | Minutes rsc.orgdergipark.org.tr | Minutes to < 1 hour rsc.orgnih.gov |
| Solvent | Organic (Ethanol, Acetic Acid) | Ethanol, Water, or Solvent-Free rsc.orggsconlinepress.com | Water rsc.orgnih.gov |
| Efficiency | Moderate to Good Yields | Often Higher Yields rsc.org | Excellent Yields rsc.org |
| Environmental Impact | Higher energy use, potential for hazardous solvents | Reduced energy consumption, greener solvent options rsc.org | Energy efficient, promotes use of water nih.gov |
Reaction Mechanism Elucidation and Kinetic Studies
Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The formation of this compound from ethyl 3-oxohexanoate and (4-nitrophenyl)hydrazine follows a well-established pathway.
The mechanism proceeds through the following key steps:
Nucleophilic Attack : The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of (4-nitrophenyl)hydrazine on the more electrophilic ketone carbonyl of the β-ketoester.
Hydrazone Formation : A tetrahedral intermediate is formed, which then undergoes dehydration to yield a stable hydrazone intermediate.
Intramolecular Cyclization : The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon.
Ring Closure and Elimination : This attack leads to another tetrahedral intermediate, which collapses by eliminating a molecule of ethanol, resulting in the formation of the stable, aromatic pyrazol-5-ol ring.
Mechanistic Pathways of Pyrazole Ring Formation
The most common and direct route to synthesizing 1-aryl-3-alkyl-1H-pyrazol-5-ols is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with an arylhydrazine. nih.gov For the target compound, this involves the reaction between ethyl 3-oxohexanoate (a β-ketoester with a propyl group) and 4-nitrophenylhydrazine (B89600). The reaction is typically performed in a protic solvent like ethanol and can be catalyzed by acid.
The mechanistic pathway proceeds through several key steps:
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of 4-nitrophenylhydrazine onto the more electrophilic ketone carbonyl of ethyl 3-oxohexanoate. This is followed by dehydration to form a hydrazone intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as a nucleophile, attacking the ester carbonyl carbon. This intramolecular condensation leads to the formation of a five-membered heterocyclic intermediate.
Aromatization: The intermediate subsequently eliminates a molecule of ethanol (from the ester group) and a molecule of water to form the stable, aromatic pyrazol-5-ol ring.
The regioselectivity of the initial attack and cyclization is influenced by the electronic and steric properties of the substituents on both reactants. nih.gov In the case of an asymmetrical β-dicarbonyl compound like ethyl 3-oxohexanoate, the reaction with an arylhydrazine generally yields the 1-aryl-3-alkyl-5-pyrazolone isomer as the major product. nih.gov
Kinetic Investigations of Key Synthetic Steps
Kinetic studies of the Knorr pyrazole synthesis reveal that the reaction rate is dependent on factors such as pH, solvent, temperature, and the electronic nature of the substituents on the arylhydrazine. The reaction is often acid-catalyzed, as protonation of the carbonyl groups increases their electrophilicity, facilitating the initial nucleophilic attack by the hydrazine.
The rate-determining step can vary, but it is often the cyclization or the final dehydration step. The electronic character of the arylhydrazine substituent plays a significant role. Electron-withdrawing groups, such as the nitro group in 4-nitrophenylhydrazine, decrease the nucleophilicity of the hydrazine nitrogen atoms. This can slow down the initial condensation step compared to reactions with unsubstituted phenylhydrazine (B124118) or those with electron-donating groups. However, the same electron-withdrawing group can facilitate the final dehydration step by increasing the acidity of the N-H protons.
While specific kinetic data for the synthesis of this compound is not available, general trends can be observed from related studies.
| Substituent on Phenylhydrazine (para-position) | Electronic Effect | Expected Relative Rate of Initial Condensation |
|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating | Fastest |
| -CH₃ (Methyl) | Electron-Donating | Fast |
| -H (Unsubstituted) | Neutral | Moderate |
| -Cl (Chloro) | Electron-Withdrawing | Slow |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Slowest |
Derivatization and Functionalization of "this compound"
The structure of this compound offers several sites for further chemical modification, including the pyrazole ring itself and the attached substituent groups. The pyrazol-5-ol core exists in tautomeric forms (CH, NH, and OH forms), which influences its reactivity.
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. pharmaguideline.com
Electrophilic Substitution at C4: The C4 position of the pyrazole ring is the most nucleophilic and is the primary site for electrophilic attack. rrbdavc.orgresearchgate.net Common electrophilic substitution reactions include:
Halogenation: Reaction with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) can introduce iodine or bromine atoms at the C4 position. metu.edu.tr CAN-mediated iodination is also a highly regioselective method for introducing iodine at the C4 position. nih.govresearchgate.net
Nitration and Sulfonation: Under controlled conditions, nitrating or sulfonating agents can introduce nitro (-NO₂) or sulfonic acid (-SO₃H) groups at the C4 position. researchgate.net
Vilsmeier-Haack Reaction: Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group (-CHO) at the C4 position, a useful handle for further transformations. researchgate.net
Reactions at C5: The C5 position is generally less reactive towards electrophiles but can be targeted for nucleophilic substitution, particularly if a good leaving group is present. nih.gov The hydroxyl group at C5 can also be functionalized through:
O-Alkylation/Acylation: The hydroxyl group can be converted to an ether or ester through reactions with alkyl halides or acyl chlorides, respectively, typically in the presence of a base.
| Reaction Type | Reagents | Position | Product Functional Group |
|---|---|---|---|
| Iodination | I₂ / Ceric Ammonium Nitrate (CAN) | C4 | -I |
| Bromination | N-Bromosuccinimide (NBS) | C4 | -Br |
| Formylation | POCl₃ / DMF | C4 | -CHO |
| O-Alkylation | Alkyl Halide / Base | C5-OH | -OR (Ether) |
| O-Acylation | Acyl Chloride / Base | C5-OH | -OC(O)R (Ester) |
The substituents on the pyrazole ring also provide avenues for chemical modification.
Nitrophenyl Group: The most significant transformation of the 4-nitrophenyl group is the reduction of the nitro functionality.
Reduction to Amine: The nitro group can be readily reduced to a primary amine (-NH₂) using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or iron in acetic acid. acs.org The resulting amino group is a versatile functional handle that can be diazotized to form a diazonium salt, which can then undergo Sandmeyer or related reactions to introduce a wide variety of other substituents (e.g., -Cl, -Br, -CN, -OH).
Propyl Substituent: The propyl group at the C3 position is a saturated alkyl chain and is generally less reactive.
Oxidation: Under strong oxidizing conditions, it is possible to oxidize the alkyl side chain. However, these conditions may also affect other parts of the molecule, particularly the aromatic rings. Selective oxidation of the propyl group without altering the pyrazole or nitrophenyl rings would be challenging.
Halogenation: Free-radical halogenation could potentially occur on the propyl chain, but this reaction often lacks selectivity and may not be synthetically useful.
Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the chemical compound “this compound” that adheres to the specific structural elucidation and conformational analysis outline requested.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, COSY, HSQC, HMBC, NOESY)
Vibrational Spectroscopy (FT-IR, Raman)
Mass Spectrometry (MS) fragmentation patterns
X-ray Crystallography data for solid-state structural determination
To generate a scientifically accurate and thorough article as per the user's instructions, access to this primary research data is essential. Without it, any attempt to create the content for the specified subsections would be speculative and would not meet the required standards of scientific accuracy and detail.
Information is available for structurally similar compounds, such as other pyrazole derivatives containing a nitrophenyl group. However, the user's explicit instruction to focus solely on "this compound" prevents the use of data from these related but distinct molecules.
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Advanced Structural Elucidation and Conformational Analysis of 1 4 Nitrophenyl 3 Propyl 1h Pyrazol 5 Ol
Conformational Preferences and Dynamics in Solution
The conformation of a molecule in solution is often a dynamic equilibrium of various forms, or conformers. The study of these preferences is crucial for understanding the molecule's reactivity and interactions.
For analogous compounds, conformational analysis is typically initiated by identifying the key rotatable bonds. In the case of 1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol, these would include the bond between the pyrazole (B372694) and the nitrophenyl rings, as well as the bonds within the propyl chain.
NMR Spectroscopy: In principle, techniques like Nuclear Overhauser Effect (NOE) spectroscopy could provide information about the spatial proximity of different protons in the molecule, helping to deduce the preferred orientation of the phenyl ring relative to the pyrazole ring. The coupling constants between protons on the propyl chain could also offer insights into its conformational state.
Computational Methods: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling molecular structures and predicting their relative energies. A typical computational workflow would involve:
Conformational Search: Identifying all possible low-energy conformers by systematically rotating the flexible bonds.
Geometry Optimization: Calculating the most stable three-dimensional arrangement for each conformer.
Energy Calculation: Determining the relative stability of each conformer.
Spectra Prediction: Calculating theoretical NMR chemical shifts for each conformer, which can then be compared with experimental data if available.
Without experimental data, it is not possible to construct a meaningful data table of NMR chemical shifts or a comparison with theoretical predictions for this compound.
| Dihedral Angle | Calculated Energy (kJ/mol) | Population (%) |
| Data not available | Data not available | Data not available |
The solvent in which a molecule is dissolved can significantly influence its conformational preferences. This is due to interactions between the solute and solvent molecules, such as hydrogen bonding and dipole-dipole interactions.
The presence of the polar nitro group and the hydroxyl group in this compound suggests that its conformation would be sensitive to the polarity of the solvent. In polar aprotic solvents, one might expect conformations that maximize the exposure of these polar groups to the solvent. In nonpolar solvents, intramolecular interactions might be more favored.
Furthermore, pyrazol-5-ol compounds can exist in different tautomeric forms (OH, NH, and CH forms). The equilibrium between these tautomers is known to be highly solvent-dependent. A change in the dominant tautomer would inherently alter the conformational landscape of the molecule.
To quantify these effects, NMR studies would need to be conducted in a range of solvents with varying polarities (e.g., chloroform-d, DMSO-d6, methanol-d4). By observing changes in chemical shifts and coupling constants, one could infer shifts in the conformational equilibrium.
| Solvent | Key ¹H Chemical Shift (ppm) | Inferred Conformational Change |
| Chloroform-d | Data not available | Data not available |
| DMSO-d6 | Data not available | Data not available |
| Methanol-d4 | Data not available | Data not available |
Theoretical and Computational Chemistry Studies of 1 4 Nitrophenyl 3 Propyl 1h Pyrazol 5 Ol
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems. For pyrazole (B372694) derivatives, these calculations have been employed to elucidate electronic structures, predict spectroscopic behaviors, and understand chemical reactivity. rsc.orgscispace.com
The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are commonly used to model the electronic properties of pyrazole derivatives. nih.govresearchgate.netfigshare.com
Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. numberanalytics.com For pyrazole derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. researchgate.netnih.gov In similar nitrophenyl-pyrazole structures, the HOMO is often localized on the pyrazole ring and the phenyl group, while the LUMO is frequently distributed over the electron-withdrawing nitrophenyl moiety. nih.govunar.ac.id
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the molecular surface. researchgate.netajchem-a.com The MEP map helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net For a molecule like 1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol, the MEP would likely show negative potential around the oxygen atom of the hydroxyl/keto group and the nitro group, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. researchgate.netmdpi.com
Below is an illustrative data table of FMO energies for similar pyrazole derivatives, calculated using DFT methods.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M1) | -5.92 | -2.50 | 3.42 |
| (4-fluorophenyl)[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M2) | -5.91 | -2.77 | 3.14 |
| 4-(3-(2-amino-3,5-dibromophenyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile (Ma) | -6.10 | -2.26 | 3.83 |
This data is for illustrative purposes and is based on compounds with similar structural motifs. unar.ac.id
The distribution of atomic charges within a molecule influences its polarity, reactivity, and intermolecular interactions. Methods like Mulliken population analysis can be used to calculate these charges. researchgate.net In pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the oxygen atoms of substituents are typically regions of negative charge, making them potential nucleophilic centers. asrjetsjournal.org
From the HOMO and LUMO energies, various global reactivity indices can be calculated to quantify the chemical reactivity of the molecule. asrjetsjournal.org These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η) (where μ is the chemical potential, -χ)
These descriptors provide a quantitative measure of the molecule's stability and reactivity. asrjetsjournal.orgasrjetsjournal.org For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile.
An illustrative table of calculated reactivity descriptors for a related nitrophenol compound is provided below.
| Parameter | Value (eV) |
| EHOMO | -7.1534 |
| ELUMO | -2.7938 |
| Ionization Potential (I) | 7.1534 |
| Electron Affinity (A) | 2.7938 |
| Energy Gap (ΔE) | 4.3596 |
| Electronegativity (χ) | 4.9736 |
| Chemical Hardness (η) | 2.1798 |
| Electrophilicity Index (ω) | 3.064 |
| Nucleophilicity Index (N) | 2.019 |
This data is for p-nitrophenol and serves as an illustrative example.
Quantum chemical calculations are instrumental in predicting spectroscopic properties, such as vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. figshare.comnih.gov DFT methods can calculate the vibrational frequencies of a molecule, which, after appropriate scaling, can be correlated with experimental FT-IR spectra to aid in the assignment of vibrational modes. researchgate.net
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict NMR chemical shifts (1H and 13C). asrjetsjournal.org By comparing the calculated chemical shifts with experimental data, the accuracy of the computed molecular structure can be validated. figshare.com These theoretical predictions are valuable for confirming the structure of newly synthesized compounds and for understanding the influence of electronic effects on the spectroscopic properties. researchgate.netresearchgate.net
Tautomerism and Isomerism Studies of Pyrazol-5-ol Moiety
The pyrazol-5-ol ring system is known to exhibit tautomerism, a form of isomerism involving the migration of a proton. researchgate.net This phenomenon is of significant interest as different tautomers can have distinct chemical and biological properties. frontiersin.org
For 1-substituted-3-propyl-1H-pyrazol-5-ol, several tautomeric forms are possible, primarily involving keto-enol and imine-enamine equilibria. The main tautomeric forms are the OH-form (1H-pyrazol-5-ol), the NH-form (pyrazolin-5-one), and the CH-form (pyrazolin-5-one). researchgate.net
Theoretical calculations can be used to determine the relative stabilities of these tautomers. nih.gov By calculating the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of each tautomer, the position of the tautomeric equilibrium can be predicted. nih.gov The tautomer with the lowest energy is considered the most stable. Computational studies on similar pyrazolone (B3327878) derivatives have shown that the relative stability of the tautomers can be significantly influenced by the nature of the substituents on the pyrazole ring. nih.govdntb.gov.ua
The preference for a particular tautomeric form is not solely an intrinsic property of the molecule but is also influenced by external factors, such as the substituents attached to the pyrazole ring and the surrounding solvent environment. researchgate.netfu-berlin.de
Substituent Effects: Electron-withdrawing groups, like the 4-nitrophenyl group at the N1 position, can influence the electron density distribution in the pyrazole ring and thereby affect the stability of the different tautomers. The propyl group at the C3 position will also exert an electronic and steric influence.
Solvent Effects: The polarity of the solvent can play a crucial role in determining the predominant tautomeric form. researchgate.netnih.gov In nonpolar solvents, intramolecular hydrogen bonding may favor one tautomer, while in polar, protic solvents, intermolecular hydrogen bonding with the solvent can stabilize another. fu-berlin.denih.govrsc.org For example, studies on related pyrazolones have shown that the keto form might be favored in less polar solvents, while the enol form can be more stable in polar solvents. nih.govfrontiersin.org Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are often used to provide a more accurate prediction of tautomeric equilibria in solution. asrjetsjournal.org
Intramolecular Hydrogen Bonding Analysis
Theoretical calculations, often employing Density Functional Theory (DFT), can predict the existence and strength of these hydrogen bonds. The analysis typically involves optimizing the molecular geometry to find the most stable conformation and then examining the distances and angles between the hydrogen bond donor (the hydroxyl hydrogen) and the acceptor (the pyrazole nitrogen). Shorter bond distances and angles approaching 180 degrees are indicative of stronger hydrogen bonds. The formation of these internal hydrogen bonds can lead to a more planar and rigid molecular structure. nih.gov
It is important to note that "this compound" can exist in different tautomeric forms, primarily the -OH, -NH, and -CH forms. The presence and nature of intramolecular hydrogen bonding can vary among these tautomers, thereby influencing their relative stabilities. researchgate.net Computational studies on related pyrazolone systems have shown that the -OH tautomer can be stabilized by an intramolecular hydrogen bond between the hydroxyl group and the adjacent pyrazole nitrogen atom.
| Parameter | Description | Theoretical Significance |
|---|---|---|
| H-bond Donor | Hydrogen atom of the 5-hydroxyl group (-OH) | Crucial for initiating the hydrogen bond. |
| H-bond Acceptor | Nitrogen atom at position 2 of the pyrazole ring | Its lone pair of electrons interacts with the hydrogen atom. |
| Bond Length (O-H···N) | The distance between the hydrogen and the acceptor nitrogen atom. | Shorter distances generally indicate a stronger hydrogen bond. |
| Bond Angle (O-H···N) | The angle formed by the donor oxygen, the hydrogen, and the acceptor nitrogen. | Angles closer to 180° suggest a stronger and more linear hydrogen bond. |
Molecular Dynamics (MD) Simulations and Conformational Landscape
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of "this compound" over time, providing insights into its conformational flexibility and interactions with its environment. nih.gov
MD simulations can explore the various conformations that "this compound" can adopt by simulating the atomic motions over a period of time. eurasianjournals.com The conformational landscape is influenced by the rotation around single bonds, such as the bond connecting the nitrophenyl group to the pyrazole ring and the bonds within the propyl chain. The presence of the intramolecular hydrogen bond, as discussed previously, can restrict the rotational freedom and favor more planar conformations. The simulation can reveal the most populated conformational states and the energy barriers between them.
The behavior of "this compound" can be significantly influenced by the surrounding solvent molecules. MD simulations in explicit solvent environments can model these interactions in detail. osti.govresearchgate.net The polarity of the solvent can affect the strength of the intramolecular hydrogen bond and the equilibrium between different tautomeric forms. scilit.comdoaj.orgresearchgate.net For instance, in polar protic solvents, intermolecular hydrogen bonds between the solute and solvent molecules may compete with and disrupt the intramolecular hydrogen bond. The simulation can also provide information on the solvation shell around the molecule, highlighting which parts of the molecule are more exposed to the solvent and which are shielded. scilit.comdoaj.orgresearchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical Frameworks)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties, respectively. nih.gov
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For "this compound," a variety of descriptors can be calculated using computational chemistry software. These can be broadly categorized as:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity. nih.gov
3D Descriptors: Calculated from the 3D coordinates of the atoms, encompassing geometrical properties like molecular surface area and volume.
Quantum Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial atomic charges. researchgate.net
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Number of Nitrogen Atoms, Number of Rotatable Bonds | Basic molecular composition and size. |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape. |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Mulliken Charges | Electronic structure and reactivity. researchgate.net |
Once a set of molecular descriptors is calculated for a series of related compounds, statistical methods can be employed to build a QSAR or QSPR model. This model takes the form of a mathematical equation that relates the descriptors to a specific property of interest. For "this compound," such models could theoretically predict trends in properties like its lipophilicity (LogP), solubility, or potential for a particular type of chemical reactivity based on its structural features. nih.gov
For instance, a QSAR model for a series of nitrophenyl-containing heterocyclic compounds might reveal that the electronic properties of the nitro group, quantified by quantum chemical descriptors, are a key determinant of a particular trend. mdpi.com Similarly, the size and shape of the molecule, captured by 3D descriptors, could be found to correlate with another property. It is crucial to emphasize that these predictions are theoretical and would require experimental validation.
Coordination Chemistry and Metal Complexation Studies of 1 4 Nitrophenyl 3 Propyl 1h Pyrazol 5 Ol
Ligand Properties and Coordination Modes
"1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol" can exist in tautomeric forms, the keto and enol forms, which influences its coordination behavior. The presence of the pyrazole (B372694) ring nitrogen, the carbonyl oxygen (in the keto form) or hydroxyl oxygen (in the enol form), and the nitro group offers multiple potential binding sites for metal ions. The electron-withdrawing nature of the 4-nitrophenyl group can influence the electron density on the pyrazole ring and, consequently, the stability of the resulting metal complexes. nih.gov
The synthesis of metal complexes with pyrazolone-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. mdpi.comresearchgate.net For "this compound," a similar approach would be anticipated. The choice of solvent and reaction conditions would depend on the specific metal ion and the desired complex.
Characterization of the resulting metal complexes would involve a suite of analytical techniques to confirm their composition and structure. Elemental analysis provides the empirical formula of the complex. Spectroscopic methods such as FT-IR, UV-Vis, and NMR are crucial for elucidating the coordination mode of the ligand to the metal ion.
Table 1: Representative Synthesis of Metal Complexes with Analogous Pyrazolone (B3327878) Ligands
| Ligand | Metal Salt | Solvent | Reaction Conditions | Resulting Complex |
|---|---|---|---|---|
| 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone | MnCl₂·4H₂O | Ethanol (B145695) | Reflux | [Mn(L)₂(H₂O)₂] |
| 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone | CoCl₂·6H₂O | Ethanol | Reflux | [Co(L)₂(H₂O)₂] |
| 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone | NiCl₂·6H₂O | Ethanol | Reflux | [Ni(L)₂(H₂O)₂] |
Data inferred from studies on analogous compounds.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to determine the coordination sites of the ligand. For "this compound," the IR spectrum of the free ligand would show characteristic bands for the C=O, C=N, and N-O (nitro group) stretching vibrations. Upon complexation, shifts in the positions of these bands would indicate the involvement of these functional groups in coordination with the metal ion. A downward shift in the C=O stretching frequency is typically observed upon coordination of the carbonyl oxygen to the metal center. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the central metal ion. The UV-Vis spectrum of the free ligand is expected to show absorption bands due to π→π* and n→π* transitions. researchgate.netscience-softcon.de Upon complexation, these bands may shift, and new bands corresponding to d-d transitions of the metal ion may appear in the visible region, which are indicative of the coordination geometry.
Table 2: Spectroscopic Data for Metal Complexes of an Analogous Pyrazolone Ligand
| Complex | ν(C=O) cm⁻¹ (Free Ligand: 1635) | ν(C=N) cm⁻¹ (Free Ligand: 1595) | UV-Vis λₘₐₓ (nm) |
|---|---|---|---|
| [Mn(L)₂(H₂O)₂] | 1610 | 1580 | 270, 350, 450 |
| [Co(L)₂(H₂O)₂] | 1612 | 1582 | 275, 360, 520 |
| [Ni(L)₂(H₂O)₂] | 1615 | 1585 | 272, 355, 580 |
Data is hypothetical and based on typical shifts observed for analogous pyrazolone complexes.
Chelation and Stability Studies of Metal Complexes
The stability of metal complexes is a critical factor in their potential applications. Stability studies often involve determining the thermodynamic and kinetic parameters of complex formation.
The thermodynamic stability of metal complexes is quantified by their stability constants (log K). Higher values of log K indicate greater stability. Potentiometric titration is a common method used to determine the proton-ligand and metal-ligand stability constants. naturalspublishing.com The study of complexation kinetics provides insights into the mechanism of complex formation. researchgate.net For pyrazole-based ligands, the stability of their metal complexes is influenced by factors such as the nature of the metal ion and the substituents on the ligand. researchgate.netresearchgate.net
The stability of metal complexes with a given ligand generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). dalalinstitute.com This trend is attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series. The nature of substituents on the pyrazolone ring also plays a significant role in the stability of the complexes. The electron-withdrawing 4-nitrophenyl group in "this compound" is expected to decrease the basicity of the coordinating atoms, which might lead to the formation of less stable complexes compared to ligands with electron-donating groups. The ionic strength of the medium can also affect the stability constants of the complexes. chemijournal.com
Table 3: Stability Constants (log K₁) of Metal Complexes with a Structurally Similar Pyrazole Ligand
| Metal Ion | log K₁ |
|---|---|
| Mn(II) | 4.2 |
| Co(II) | 5.6 |
| Ni(II) | 6.1 |
| Cu(II) | 7.8 |
Values are representative for analogous pyrazolone ligands and follow the Irving-Williams series.
Theoretical Studies of Coordination Behavior
Theoretical methods, particularly Density Functional Theory (DFT), are widely used to study the coordination behavior of ligands. nih.govresearchgate.net DFT calculations can provide valuable information about the electronic structure, geometry, and spectroscopic properties of metal complexes. researchgate.net For nitrophenyl-substituted pyrazole derivatives, DFT studies have been employed to understand their molecular structure, frontier molecular orbitals (HOMO and LUMO), and nonlinear optical properties. nih.gov Such theoretical investigations can complement experimental data and provide a deeper understanding of the metal-ligand interactions in complexes of "this compound."
DFT Calculations on Metal-Ligand Bonding and Electronic Structure
No peer-reviewed articles or databases containing Density Functional Theory (DFT) calculations on the metal-ligand bonding and electronic structure of complexes formed with this compound were found. Such studies would typically provide insights into the nature of the chemical bonds between the metal ion and the ligand, including the contributions of donor atoms, bond orders, and the distribution of electron density within the complex. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would elucidate the electronic transition properties of these potential complexes.
Prediction of Coordination Geometries and Properties
In the absence of experimental or theoretical studies on this specific compound, any discussion on its coordination behavior would be purely speculative and fall outside the scope of this article.
Investigation of Biological Interactions and Mechanistic Insights in Vitro and in Silico Approaches
Molecular Target Identification and Binding Studies (In Vitro Biochemical Assays)
These assays are fundamental in identifying the specific enzymes, receptors, or other biomolecules with which the compound interacts.
Enzyme Inhibition Studies (e.g., measurement of IC50/Ki values in cell-free systems)To determine if 1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol acts as an enzyme inhibitor, it would need to be tested against a panel of clinically relevant enzymes. In such studies, the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC50 value) would be measured. For many pyrazole (B372694) derivatives, activities such as inhibition of cyclooxygenase (COX) enzymes, histone deacetylases (HDACs), or various kinases have been reported. A hypothetical data table for such an investigation is presented below.
Fictional Data Table: Enzyme Inhibition Profile of this compound
| Enzyme Target | IC50 (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|
| COX-1 | >100 | - | - |
| COX-2 | 15.2 | 7.8 | Competitive |
| HDAC6 | 5.8 | 2.1 | Non-competitive |
Mechanistic Analysis of Cellular Processes (In Vitro, Non-Clinical Focus)
Once a molecular target is identified, further in vitro studies are necessary to understand how the compound's interaction with its target affects cellular biochemistry and function.
Studies on Specific Biochemical Pathways (e.g., antioxidant mechanisms)The antioxidant potential of this compound could be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. These tests would quantify the compound's ability to neutralize free radicals, a property observed in many pyrazole derivatives.
Fictional Data Table: In Vitro Antioxidant Activity
| Assay | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25.5 |
| ABTS Radical Scavenging | 18.9 |
Computational Approaches to Biological Interactions
In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and understanding the interactions between a small molecule and its biological target at an atomic level. These computational studies could predict the binding affinity and specific binding mode of this compound to the active site of a target protein. Such studies have been conducted for structurally related pyrazole compounds to predict their binding to targets like receptor tyrosine kinases and protein kinases. The results of these simulations can guide the design of more potent and selective analogs.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
Molecular Docking Simulations with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as this compound, might bind to the active site of a target protein. This analysis provides information on the binding affinity, or strength of the interaction, and the specific amino acid residues involved in forming hydrogen bonds, hydrophobic interactions, and other non-covalent bonds. Such a study on this specific pyrazole derivative would require researchers to select potential protein targets and perform simulations, but the results of such an investigation have not been published.
Molecular Dynamics Simulations of Ligand-Protein Complexes
Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-protein interaction over time. After an initial pose is predicted by molecular docking, MD simulations can assess the stability of this complex. By simulating the movements of atoms and molecules over a specific period, researchers can observe conformational changes in both the ligand and the protein, calculate the binding free energy with greater accuracy, and analyze the persistence of key interactions. This provides a deeper understanding of the complex's stability and the dynamics of the binding event. As with molecular docking, no specific MD simulation studies for this compound have been documented in scientific literature.
Pharmacophore Modeling and Virtual Screening (for theoretical understanding of interaction)
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a protein. This model then serves as a 3D query for virtual screening of large compound libraries to identify other molecules that possess the same essential features and are therefore likely to bind to the same target. The development of a pharmacophore model based on this compound would first require knowledge of its biological activity and target, which is not currently available.
The absence of published data in these specific computational areas highlights a gap in the current research landscape and suggests an opportunity for future scientific inquiry into the biological and mechanistic properties of this compound.
Potential Research Applications of this compound Beyond Biology: A Focus on Materials Science and Catalysis
The heterocyclic compound this compound, a member of the pyrazole family, holds potential for a variety of research applications that extend beyond the biological and pharmaceutical realms. The structural characteristics of this molecule, including the pyrazole core, the nitrophenyl group, and the hydroxyl moiety, suggest its utility in the fields of materials science and catalysis. This article explores the prospective applications of this specific pyrazolone (B3327878) derivative, drawing upon the established properties and functionalities of the broader pyrazole class of compounds.
Potential Research Applications Beyond Biology: Materials Science and Catalysis
The exploration of pyrazole (B372694) derivatives in materials science and catalysis is a burgeoning field of study. The unique electronic and structural features of the pyrazole ring system make it an attractive scaffold for the development of novel functional materials and catalysts. For 1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol, the combination of an electron-withdrawing nitrophenyl group and a proton-donating hydroxyl group on the pyrazole core could give rise to interesting and useful properties.
The versatility of the pyrazole structure allows for its incorporation into a range of functional materials where molecular design dictates the ultimate properties and applications.
Pyrazole derivatives are known to exhibit interesting photophysical properties, including fluorescence, which makes them candidates for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. The fluorescence properties of pyrazole-cored organic frameworks have been noted, although they are less explored than their biological activities. The photophysical characteristics are highly dependent on the nature of the substituent groups on the pyrazole ring. For this compound, the presence of the conjugated system involving the phenyl and pyrazole rings, along with the nitro group, could lead to charge-transfer characteristics that influence its absorption and emission spectra.
Research on similar pyrazoline derivatives has shown that they can possess favorable photophysical properties, including high hole-transport efficiency and excellent emission behavior, which are desirable for OLED applications. The solvent polarity can also influence the absorption and emission spectra of pyrazole derivatives, a phenomenon known as solvatochromism.
Table 1: Potential Photophysical Characteristics of Pyrazole Derivatives
| Property | Typical Observation in Pyrazole Derivatives | Potential Relevance for this compound |
|---|---|---|
| Absorption Maximum (λabs) | Typically in the UV-Vis region, influenced by substituents and solvent. | The nitrophenyl group may lead to a red-shifted absorption. |
| Emission Maximum (λem) | Varies widely; some derivatives are highly fluorescent. | The combination of donor and acceptor moieties could result in tunable emission. |
| Quantum Yield (ΦF) | Can be high in certain substituted pyrazolines. | Dependant on the rigidity of the structure and non-radiative decay pathways. |
| Solvatochromism | Red-shifting of emission in more polar solvents is common. | The polar nature of the hydroxyl and nitro groups suggests potential solvatochromic effects. |
This table presents generalized data for the pyrazole class; specific values for this compound would require experimental determination.
The pyrazole scaffold is a valuable component in the design of molecular sensors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, enabling the specific recognition of various analytes. Pyrazole derivatives have been investigated for the detection of ions and other small molecules. The hydroxyl group of this compound can also participate in hydrogen bonding, enhancing its potential for molecular recognition. Furthermore, the electronic properties of the molecule can be modulated upon binding to an analyte, leading to a detectable change in fluorescence or color, forming the basis for a chemosensor.
The ability of pyrazole derivatives to form predictable, hydrogen-bonded assemblies makes them excellent building blocks for supramolecular chemistry. The N-H group of the pyrazole ring can form strong hydrogen bonds, leading to the formation of dimers, trimers, tetramers, and catemers (chain-like structures). In the case of this compound, both the pyrazole N-H (in its tautomeric form) and the C5-hydroxyl group can act as hydrogen bond donors, while the pyrazole nitrogen and the oxygen of the hydroxyl and nitro groups can act as acceptors. This multiplicity of hydrogen bonding sites could be exploited to construct complex and functional supramolecular architectures. These organized assemblies have potential applications in areas such as crystal engineering and the development of porous materials.
The use of pyrazole derivatives as catalysts, either as organocatalysts or as ligands for metal-catalyzed reactions, is a significant area of research.
Pyrazole-containing molecules have been explored as organocatalysts for various organic transformations, such as the enantioselective Henry reaction. The acidic proton on the pyrazole ring and the basic nitrogen atom can allow for bifunctional catalysis, activating both the electrophile and the nucleophile in a reaction.
More commonly, pyrazoles are used as ligands in coordination chemistry and for metal-catalyzed reactions. The nitrogen atoms of the pyrazole ring readily coordinate to a wide range of metal centers. The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyrazole ligand. For this compound, the coordination to a metal center could occur through the nitrogen atoms of the pyrazole ring and potentially the oxygen atom of the hydroxyl group, acting as a bidentate ligand. The electron-withdrawing nature of the nitrophenyl group would influence the electronic properties of the metal center, which in turn would affect its catalytic activity. Pyrazole-ligated metal complexes have been used in a variety of catalytic reactions, including C-C coupling reactions like the Mizoroki-Heck reaction.
Table 2: Potential Catalytic Applications of Pyrazole-Based Systems
| Catalytic System | Type of Reaction | Role of Pyrazole Moiety |
|---|---|---|
| Organocatalysis | Asymmetric Synthesis (e.g., Henry Reaction) | Bifunctional activation via hydrogen bonding. |
| Metal-Ligand Catalysis | Cross-Coupling Reactions (e.g., Mizoroki-Heck) | Ligand to stabilize and modulate the electronic properties of the metal center. |
| Metal-Ligand Catalysis | Hydrogenation/Dehydrogenation | Ligand framework in proton-responsive catalysts. |
| Metal-Ligand Catalysis | Oxidation Reactions | Part of a redox-active ligand system. |
This table illustrates the catalytic utility of the pyrazole scaffold; the specific efficacy of this compound as a catalyst or ligand requires experimental validation.
Future Research Directions and Emerging Perspectives for 1 4 Nitrophenyl 3 Propyl 1h Pyrazol 5 Ol
Development of Novel and Efficient Synthetic Pathways
While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future research should focus on developing more efficient, sustainable, and versatile synthetic routes for 1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol. mdpi.com Modern synthetic approaches offer significant advantages in terms of yield, reaction time, and environmental impact. researchgate.net
Key areas for investigation include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. researchgate.net
Green Chemistry Protocols: The use of environmentally benign solvents (like water), solvent-free conditions, or biodegradable catalysts (such as nano-ZnO) can make the synthesis more sustainable. mdpi.comresearchgate.net
Multicomponent Reactions (MCRs): Designing a one-pot, four-component reaction could streamline the synthesis process, improving atom economy and reducing waste. researchgate.net
Catalytic Methods: Exploring novel catalysts could enhance the regioselectivity and efficiency of the cyclization reaction, leading to a purer product with less need for extensive purification. mdpi.com
| Synthetic Strategy | Potential Advantages for Synthesizing this compound | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved process control. researchgate.net | Optimization of microwave parameters (power, temperature, time). |
| Green Chemistry Protocols | Environmentally friendly, reduced use of toxic solvents and reagents, potential for catalyst recycling. mdpi.com | Screening of green catalysts (e.g., nano-ZnO) and solvent systems. mdpi.com |
| Multicomponent Reactions | Increased efficiency, atom economy, and structural diversity in a single step. researchgate.net | Design of a convergent one-pot synthesis from simple precursors. |
| Flow Chemistry | Improved safety, scalability, and reproducibility; precise control over reaction conditions. | Development of a continuous flow process for large-scale production. |
Exploration of Unconventional Chemical Reactivity
The pyrazole ring is an electron-rich heterocyclic system with a versatile chemical nature. mdpi.com The reactivity of this compound is influenced by the interplay of its substituents. The pyrazole core typically undergoes electrophilic substitution at the C4 position, while the C3 and C5 positions are susceptible to nucleophilic attack. mdpi.comnih.gov
Future research should venture beyond these known reactions to explore more unconventional reactivity:
C-H Functionalization: Direct C-H activation at the propyl group or the pyrazole ring could provide novel pathways to create more complex derivatives without the need for pre-functionalized starting materials.
Cross-Coupling Reactions: Utilizing the hydroxyl group (after conversion to a triflate or halide) or a functionalized C4 position as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) could enable the introduction of a wide array of new substituents. researchgate.net
Catalytic Applications: The nitrogen atoms in the pyrazole ring can act as ligands for metal catalysts. Investigating the potential of this compound and its derivatives as ligands in catalysis could open new applications in organic synthesis. researchgate.net
Reactivity of the Nitro Group: The nitro group can be reduced to an amine, which serves as a versatile functional group for further derivatization, leading to the synthesis of new families of compounds with potentially different biological or material properties. nih.gov
Advanced Theoretical Modeling of Complex Phenomena
Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules. Advanced theoretical modeling can offer profound insights into the properties of this compound, guiding experimental efforts.
Promising computational studies include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's optimized geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help predict the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov
Nonlinear Optical (NLO) Property Prediction: The presence of the electron-donating pyrazolol system and the electron-withdrawing nitrophenyl group suggests potential for NLO applications. Theoretical calculations of hyperpolarizability (β₀) can quantify this potential and guide the design of new NLO materials. nih.gov
| Theoretical Method | Predicted Properties | Potential Insights for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, bond lengths/angles, vibrational spectra. researchgate.net | Confirmation of molecular structure; understanding of structural stability. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, electron density distribution. nih.gov | Prediction of chemical reactivity, charge transfer properties, and electronic transitions. |
| Molecular Electrostatic Potential (MEP) | Charge distribution, sites for electrophilic/nucleophilic attack. nih.gov | Guidance for designing chemical reactions and understanding intermolecular interactions. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis). researchgate.net | Prediction of optical properties and comparison with experimental data. |
| Hyperpolarizability Calculations | Nonlinear optical (NLO) response. nih.gov | Evaluation of potential for applications in optoelectronics and photonics. |
Expanding the Scope of Mechanistic Biological Investigations
Pyrazole derivatives are renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov Future research on this compound should transition from broad screening to in-depth mechanistic studies to elucidate its specific biological functions.
Key research directions include:
Target Identification: Moving beyond cell-based assays to identify the specific molecular targets (e.g., enzymes, receptors) with which the compound interacts. Pyrazole derivatives have been shown to inhibit targets like PI3 kinase and topoisomerase I. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the propyl and nitrophenyl groups to systematically investigate how structural changes affect biological activity. This can lead to the optimization of potency and selectivity. researchgate.net
Molecular Docking Simulations: Using computational docking to predict and analyze the binding modes of this compound within the active site of identified biological targets. This can rationalize SAR data and guide the design of more potent analogs. nih.gov
Pathway Analysis: Investigating the downstream effects of the compound's interaction with its target to understand its impact on cellular signaling pathways, such as cell cycle regulation or inflammatory responses. nih.gov
Interdisciplinary Research with Material Science and Nanotechnology
The unique electronic and photophysical properties of pyrazole derivatives make them attractive candidates for applications in material science and nanotechnology. mdpi.com The combination of a conjugated pyrazole ring and a nitrophenyl group in this compound suggests significant potential in these interdisciplinary fields.
Emerging areas for exploration are:
Nonlinear Optical (NLO) Materials: As suggested by theoretical modeling, the compound could exhibit significant NLO properties. Future work should involve experimentally measuring these properties and incorporating the molecule into polymer matrices or crystals for applications in optical devices. nih.gov
Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives can be used as building blocks for fluorescent materials. Research could focus on synthesizing derivatives of the title compound and evaluating their electroluminescent properties for use in OLEDs.
Chemical Sensors: The pyrazole scaffold can be functionalized to create chemosensors for detecting specific ions or molecules. mdpi.com The hydroxyl and nitro groups could be modified to act as binding sites, and changes in fluorescence or color upon binding could be used for detection.
Functional Nanoparticles: Incorporating this compound into or onto the surface of nanoparticles could create novel nanomaterials with combined biological and imaging functionalities, for example, in targeted drug delivery or bio-imaging.
Q & A
Q. What are the common synthetic routes for 1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate. For example, 4-nitro-substituted chalcones react with hydrazine in ethanol under reflux, followed by purification via recrystallization. Key parameters include solvent choice (e.g., ethanol for solubility), stoichiometric ratios (excess hydrazine to ensure complete cyclization), and reaction time (24–48 hours). Structural confirmation requires spectroscopic methods like -NMR and IR to validate the pyrazole ring formation and nitro group positioning .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Essential techniques include:
- -NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons of the nitrophenyl group) and δ 5.5–6.0 ppm (pyrazole C-OH proton).
- IR : Stretching vibrations at ~1520 cm (NO) and ~3200 cm (OH).
- Mass spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., m/z 273 for CHNO). High-resolution mass spectrometry (HRMS) or elemental analysis is recommended for purity validation .
Advanced Research Questions
Q. How does the 4-nitrophenyl substituent influence the compound’s electronic structure and biological activity?
The electron-withdrawing nitro group enhances electrophilicity, potentially increasing interactions with biological targets (e.g., bacterial enzymes). Comparative studies of analogs show that nitro-substituted derivatives exhibit stronger antibacterial activity than halogenated or methoxy variants. Computational modeling (e.g., DFT) can quantify charge distribution and predict reactive sites .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from variations in:
- Test strains : Gram-positive vs. Gram-negative bacteria (e.g., E. coli vs. B. mycoides).
- Assay protocols : Broth microdilution (MIC) vs. agar diffusion.
- Compound purity : Impurities ≥5% can skew results. Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics) are recommended for validation .
Q. How can X-ray crystallography be applied to determine the compound’s solid-state structure, and what software is essential for refinement?
Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation (solvent: DMSO/EtOH). The SHELX suite (SHELXL/SHELXS) is used for structure solution and refinement, with attention to hydrogen bonding (e.g., OH···N interactions in the pyrazole ring). R-factor values <0.05 indicate high accuracy .
Q. What methodologies enable the synthesis of 1,3,4-thiadiazole derivatives from this pyrazole scaffold?
React the pyrazole with hydrazinecarbodithioate in ethanol under reflux to form hydrazine intermediates. Subsequent treatment with hydrazonoyl chlorides yields thiadiazole derivatives. Reaction progress is monitored via TLC, and products are purified via column chromatography (silica gel, hexane/EtOAc). Antimicrobial screening of derivatives can identify structure-activity trends .
Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?
Use molecular docking (AutoDock Vina) to model interactions with target enzymes (e.g., E. coli DNA gyrase). Validate with kinetic assays (e.g., NADH-coupled assays for dehydrogenase inhibition) and compare IC values against known inhibitors. Fluorescence quenching studies can assess binding affinity .
Methodological Considerations
- Contradiction Analysis : Cross-reference synthetic yields and bioactivity data with variables like solvent polarity (logP) and substituent electronic effects (Hammett constants).
- Data Reproducibility : Use commercially available reference standards (e.g., Sigma-Aldrich) for calibration and include positive controls (e.g., ciprofloxacin in antibacterial assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
